2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol is an organic compound with a complex structure that includes both amine and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-methylphenylmethylamine with formaldehyde and a diol precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds followed by their conversion into the final product. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.
Scientific Research Applications
2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The diol groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: This compound has a similar structure but lacks the phenyl group.
2-Methyl-1,3-propanediol: Similar in structure but without the amine group.
2-Amino-2-methyl-1-propanol: Another related compound with a simpler structure.
Uniqueness
2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol is unique due to its combination of amine and diol functional groups, along with the presence of a phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-methyl-2-[(2-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-10-5-3-4-6-11(10)7-13-12(2,8-14)9-15/h3-6,13-15H,7-9H2,1-2H3 |
InChI Key |
WBMGSPBPJNPCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)(CO)CO |
Origin of Product |
United States |
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